molecular formula C17H12FN3 B2562668 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile CAS No. 2449301-27-1

2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile

Cat. No. B2562668
CAS RN: 2449301-27-1
M. Wt: 277.302
InChI Key: CGXBPMZRTMXEIA-SNAWJCMRSA-N
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Description

2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile (AFIC) is a heterocyclic compound that has recently been studied for its potential applications in biomedical research. AFIC has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, AFIC has been studied for its ability to modulate the activity of certain enzymes and receptors, which could be useful in drug design.

Scientific Research Applications

Chemical Synthesis and Reactivity

In the field of synthetic chemistry, this compound is involved in the synthesis of new series of pyrazole-4-carbonitrile derivatives. Aldol condensation and reactions with a series of 1,2- and 1,3-binucleophiles yield new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold. Multicomponent condensation reactions (MCRs) are utilized as an alternative method, with full confirmation of selected examples of these compounds through 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra. The reactivity of these derivatives towards active methylene compounds like malononitrile and ethyl cyanoacetate is also explored, highlighting the compound's versatile potential in synthetic organic chemistry (Ali et al., 2016).

Antibacterial Activity

Additionally, certain derivatives of this compound have been synthesized through green paired electrochemical synthesis and evaluated for their in vitro antibacterial activity against various bacterial ATCC strains. This highlights the compound's potential applications in the development of antibacterial agents and emphasizes the importance of green chemistry approaches in pharmaceutical synthesis (Sharafi-kolkeshvandi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

The exact mode of action of 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities

Biochemical Pathways

The biochemical pathways affected by 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile Given that indole derivatives have diverse biological activities , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.

properties

IUPAC Name

2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBPMZRTMXEIA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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